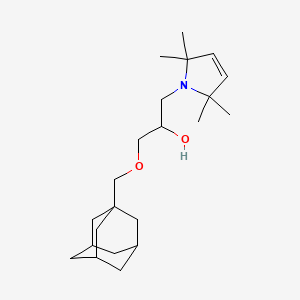![molecular formula C22H13N6Na3O12S3 B13752062 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt CAS No. 5850-37-3](/img/structure/B13752062.png)
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid Black 41, also known as C.I. 20480, is a synthetic dye belonging to the class of acid dyes. It is primarily used for coloring textiles, leather, and paper. The compound has a molecular formula of C22H13N6Na3O12S3 and a molecular weight of 718.54 g/mol . Acid Black 41 is known for its excellent solubility in water and its ability to produce deep black shades on various substrates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acid Black 41 involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The general synthetic route includes:
Diazotization: An aromatic amine is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
Industrial Production Methods
Industrial production of Acid Black 41 typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is usually isolated by filtration, washed, and dried to obtain the dye in powder form .
Análisis De Reacciones Químicas
Types of Reactions
Acid Black 41 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds.
Reduction: Acid Black 41 can be reduced to form aromatic amines, which are often used as intermediates in further chemical reactions.
Substitution: The dye can undergo substitution reactions, particularly at the sulfonic acid groups, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc dust in acidic medium.
Substitution: Various nucleophiles can be used under appropriate conditions to substitute the sulfonic acid groups
Major Products
Oxidation: Breakdown products of the azo bonds.
Reduction: Aromatic amines.
Substitution: Derivatives with substituted sulfonic acid groups
Aplicaciones Científicas De Investigación
Acid Black 41 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining procedures for microscopy, particularly for proteins and nucleic acids.
Medicine: Investigated for its potential use in diagnostic assays and as a therapeutic agent.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the paper and leather industries
Mecanismo De Acción
The mechanism of action of Acid Black 41 involves its interaction with various molecular targets. The dye binds to proteins and nucleic acids through electrostatic interactions and hydrogen bonding. This binding leads to the formation of stable complexes, which can be visualized under a microscope. The dye’s ability to form strong bonds with its targets makes it an effective staining agent .
Comparación Con Compuestos Similares
Similar Compounds
Acid Black 1:
Acid Black 52: Another acid dye with similar applications but different molecular structure.
Acid Blue 25: Used for dyeing textiles but produces blue shades instead of black.
Uniqueness
Acid Black 41 is unique due to its deep black color, excellent solubility in water, and strong binding affinity to proteins and nucleic acids. These properties make it particularly useful in applications requiring high contrast and stability .
Propiedades
Número CAS |
5850-37-3 |
|---|---|
Fórmula molecular |
C22H13N6Na3O12S3 |
Peso molecular |
718.5 g/mol |
Nombre IUPAC |
trisodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C22H16N6O12S3.3Na/c23-19-18-11(9-16(42(35,36)37)20(19)26-24-12-1-5-14(6-2-12)28(30)31)10-17(43(38,39)40)21(22(18)29)27-25-13-3-7-15(8-4-13)41(32,33)34;;;/h1-10,29H,23H2,(H,32,33,34)(H,35,36,37)(H,38,39,40);;;/q;3*+1/p-3 |
Clave InChI |
DPCLMWZFRAYCIS-UHFFFAOYSA-K |
SMILES canónico |
C1=CC(=CC=C1N=NC2=C(C=C3C=C(C(=C(C3=C2N)O)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


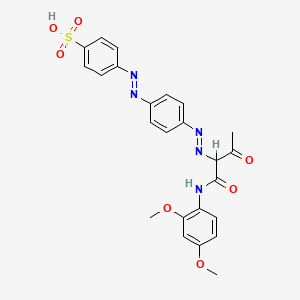

![2-{[(Benzyloxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B13751986.png)
![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one](/img/structure/B13751988.png)
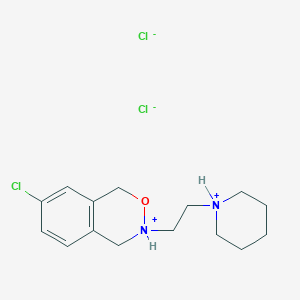

![2-amino-7-(2-hydroxyethyl)-5,5-dimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B13752027.png)
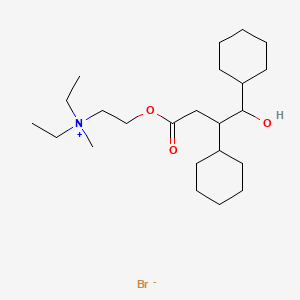
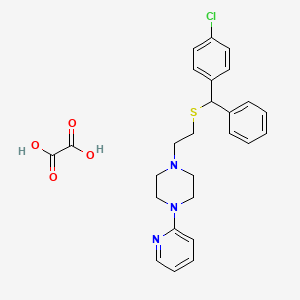
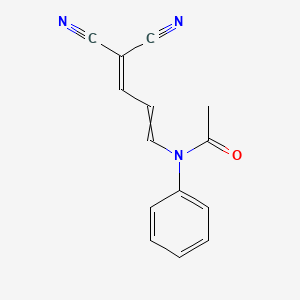
![N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine](/img/structure/B13752050.png)
